molecular formula C20H17ClFN5O2S B2920766 N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1105239-14-2

N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2920766
CAS No.: 1105239-14-2
M. Wt: 445.9
InChI Key:
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Description

N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O2S and its molecular weight is 445.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research into triazoloquinazolinones often involves the design and synthesis of novel derivatives to explore their biological activities. For instance, studies have focused on synthesizing various 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones and evaluating their H1-antihistaminic activity, highlighting the potential therapeutic applications of these compounds in allergic conditions without significant sedative effects, comparing their efficacy to standard drugs like chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015). Additionally, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been investigated for their H1-antihistaminic effects, revealing compounds with significant protective effects against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Potential

Compounds with triazoloquinazoline moieties have also been studied for their anticancer properties. For instance, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown promising in vitro anticancer activities, with certain compounds exhibiting selective influence on non-small cell lung and CNS cancer cell lines, indicating the potential of these compounds in targeted cancer therapies (Berest et al., 2011).

Pharmacological Investigations

Further pharmacological investigations have led to the discovery of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents, showcasing the versatility of triazoloquinazolinone derivatives in developing new therapeutic agents with improved pharmacological profiles (Alagarsamy, Solomon, & Murugan, 2007).

Innovative Drug Design

The design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity underscore the importance of structural modifications in enhancing biological activity. Certain urea derivatives have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in cancer treatment strategies (Reddy et al., 2015).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(7-fluoro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O2S/c1-2-9-26-18(29)15-10-13(22)5-8-16(15)27-19(26)24-25-20(27)30-11-17(28)23-14-6-3-12(21)4-7-14/h3-8,10H,2,9,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFHQXFAJXQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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